molecular formula C12H14N2S B1297767 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine CAS No. 81529-60-4

4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine

Cat. No. B1297767
Key on ui cas rn: 81529-60-4
M. Wt: 218.32 g/mol
InChI Key: QKYORNXSXAOYPV-UHFFFAOYSA-N
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Patent
USRE037094E1

Procedure details

A solution of 80 g of 2,4,6-trimethylphenyl bromoethyl ketone bromomethylketone and 35 g of thiourea in 250 ml of methanol is refluxed for 3 hours. After cooling the reaction mixture, the precipitate is filtered off and washed abundantly with diethyl ether. After concentration of the filtrate to a third of the initial volume, a second bath of crystals is recovered. Yield: 70%. m.p.=138 168° C. The hydrobromide prepared by the action of HBr in ethanol melts at 295° C.
Name
2,4,6-trimethylphenyl bromoethyl ketone bromomethylketone
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrCC(CBr)=O.BrC[CH2:9][C:10]([C:12]1[C:17]([CH3:18])=[CH:16][C:15]([CH3:19])=[CH:14][C:13]=1[CH3:20])=O.[NH2:21][C:22]([NH2:24])=[S:23]>CO>[NH2:24][C:22]1[S:23][CH:9]=[C:10]([C:12]2[C:17]([CH3:18])=[CH:16][C:15]([CH3:19])=[CH:14][C:13]=2[CH3:20])[N:21]=1 |f:0.1|

Inputs

Step One
Name
2,4,6-trimethylphenyl bromoethyl ketone bromomethylketone
Quantity
80 g
Type
reactant
Smiles
BrCC(=O)CBr.BrCCC(=O)C1=C(C=C(C=C1C)C)C
Name
Quantity
35 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed abundantly with diethyl ether
CUSTOM
Type
CUSTOM
Details
After concentration of the filtrate to a third of the initial volume, a second bath of crystals is recovered
CUSTOM
Type
CUSTOM
Details
m.p.=138 168° C
CUSTOM
Type
CUSTOM
Details
The hydrobromide prepared by the action of HBr in ethanol melts at 295° C.

Outcomes

Product
Name
Type
Smiles
NC=1SC=C(N1)C1=C(C=C(C=C1C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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